2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWXCQJKSCTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure ():
Vilsmeier Reagent Preparation :
- Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to generate the chloromethyliminium ion.
- Molar ratio : DMF:POCl₃ = 5:1 (v/v).
Indole Substrate Reaction :
- A 2-methylaniline derivative (e.g., 5-methyl-2-methylaniline) is dissolved in DMF.
- Vilsmeier reagent is added dropwise at 0–5°C, followed by reflux (80–90°C, 5–8 h).
- Key intermediate : 5-Methyl-1H-indole-3-carbaldehyde.
Adamantyl Group Introduction :
Workup :
- Neutralization with saturated Na₂CO₃ (pH 8–9) precipitates the product.
- Recrystallization from methanol/acetone yields pure 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde.
Modified Bischler Indole Synthesis with Adamantane Derivatives
This method constructs the indole core while introducing the adamantyl group early.
Procedure ():
α-Diazo-β-Ketoester Preparation :
- 5-Methyl-2-methylaniline reacts with ethyl diazoacetate in the presence of Rh(II) acetate.
Cyclization :
- The diazo intermediate undergoes intramolecular cyclization using Amberlyst® 15 (acidic resin) in toluene at 100°C.
- Intermediate : 5-Methyl-3-methylindole-2-carboxylate.
Adamantyl Functionalization :
Formylation :
- Vilsmeier-Haack reaction introduces the aldehyde group at C3.
Hemetsberger-Knittel Indole Synthesis
This approach builds the indole ring from azidoacrylates, enabling precise substitution.
Procedure ():
Azidoacrylate Formation :
- 3,5-Dimethoxybenzaldehyde reacts with methyl azidoacetate under basic conditions.
Thermal Cyclization :
- Heating in 1,2-dichlorobenzene (reflux, 12 h) forms the indole core.
Demethylation and Functionalization :
- BBr₃ in CH₂Cl₂ removes methoxy groups.
- Adamantyl group introduced via Pd-catalyzed coupling (e.g., Suzuki with 1-adamantylboronic acid).
Formylation :
- Vilsmeier-Haack reaction completes the synthesis.
Transition Metal-Catalyzed Coupling
Rhodium- or palladium-catalyzed methods enable direct C–H activation for adamantyl group insertion.
Procedure ():
Substrate Preparation :
- 5-Methylindole-3-carbaldehyde is treated with [Cp*RhCl₂]₂ catalyst.
Oxidative Coupling :
- Reaction with 1-adamantylacetylene in MeCN at 80°C under O₂ atmosphere.
- Regioselectivity : >40:1 for C2-adamantyl substitution.
Comparative Analysis of Methods
Optimization Strategies
- Solvent Effects : DMF enhances Vilsmeier reactivity, while toluene improves Friedel-Crafts acylation yields ().
- Catalyst Screening : Rh(II) acetate outperforms Cu(I) in diazo cyclization ().
- Temperature Control : Reflux at 80–90°C minimizes byproducts in Vilsmeier reactions ().
Challenges and Solutions
- Adamantyl Steric Hindrance : Use bulky solvents (e.g., 1,2-dichlorobenzene) to improve coupling efficiency ().
- Over-Oxidation of Aldehyde : Add NaHCO₃ during workup to stabilize the formyl group ().
- Regioselectivity in Metal Catalysis : Electron-donating groups (e.g., methyl) direct adamantyl to C2 ().
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde is , with a molecular weight of approximately 293.4 g/mol. The compound features an indole core, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, along with an aldehyde functional group. The presence of the adamantyl substituent enhances the compound's stability and biological interactions, making it a valuable candidate for further research .
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that indole derivatives like this compound exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit various enzymes involved in cancer progression, potentially acting through mechanisms such as competitive inhibition or allosteric modulation.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Similar indole-based compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar properties .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, which can lead to the development of new derivatives with enhanced biological activities. The compound can participate in several chemical reactions, including condensation reactions and functional group transformations, making it a valuable intermediate in synthetic chemistry .
Analytical Chemistry
Quantitative Sensing Applications
Recent studies have highlighted the potential of using this compound in analytical methods, such as colorimetric sensing. For example, it has been employed in the quantification of carbidopa in anti-Parkinson drugs through selective condensation reactions. This application demonstrates the compound's utility in developing sensitive analytical methodologies for drug monitoring and analysis .
Anticancer Research
A study focused on the synthesis of indole derivatives revealed that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific enzymes involved in tumor growth .
Antimicrobial Testing
In another investigation, researchers synthesized several adamantyl-containing compounds and tested them against microbial strains. The results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound as an antimicrobial agent .
Biological Activity
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by its unique adamantane moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to summarize the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.39 g/mol. The structure comprises an indole ring substituted with an adamantane group at one end and an aldehyde functional group at the 3-position, which is crucial for its biological activity.
Antimicrobial Activity
Indole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that such compounds can exhibit significant activity against various bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies on related indole compounds have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of cell membrane integrity or inhibition of essential metabolic pathways in bacteria .
Anticancer Activity
The potential anticancer properties of indole derivatives are well-documented. For example:
- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study reported that indole derivatives could inhibit the growth of lung cancer cells (A549) significantly more than non-tumor fibroblasts .
- Structure-Activity Relationship (SAR) : Modifications in the indole structure can enhance anticancer activity, as observed with different substituents on the indole ring affecting lipophilicity and binding affinity .
Table 1: Summary of Biological Activities
| Activity Type | Tested Compounds | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Indole derivatives | 0.22 - 0.25 | Effective against S. aureus, E. coli |
| Anticancer | Indole derivatives | <0.096 | Significant cytotoxicity against A549 cells |
| Antiviral | Indoles with adamantane moiety | Not specified | Potential interaction with viral proteins |
Q & A
Q. What are the common synthetic routes for preparing 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde?
The compound is typically synthesized via a Knoevenagel condensation between 5-methyl-1H-indole-3-carbaldehyde and adamantane derivatives. For example, describes a similar reaction where 5-methyl-1H-indole-3-carbaldehyde reacts with ketone precursors in the presence of a catalytic base (e.g., piperidine) to form 4H-pyran-4-ylidene fluorophores. Adjustments to this method, such as substituting adamantyl ketones, could yield the target compound. Reaction conditions (reflux in acetic acid or DMF) and purification steps (recrystallization from DMF/acetic acid mixtures) are critical for isolating the product .
Q. How is the adamantyl group characterized in the compound’s structure?
The adamantyl group’s bulky, rigid structure is confirmed using X-ray crystallography (e.g., SHELX software for refinement ) and NMR spectroscopy . In NMR, adamantyl carbons appear as distinct peaks between 25–45 ppm due to their unique sp hybridization. Additionally, FT-IR can identify C-H stretching vibrations (~2900 cm) from the adamantyl moiety. For complex cases, ORTEP-3 (a graphical interface for crystallographic visualization) aids in resolving steric interactions .
Q. What are the solubility and stability considerations for this compound?
The adamantyl group imparts high hydrophobicity, limiting solubility in polar solvents. Solubility testing in DMSO, DMF, or THF is recommended (). Stability studies under varying pH and temperature (e.g., TGA/DSC) are essential, as carbaldehyde groups may oxidize. Storage at -20°C in inert atmospheres (argon/nitrogen) is advised, similar to indole-carbaldehyde derivatives in .
Advanced Research Questions
Q. How can synthetic yields be optimized given steric hindrance from the adamantyl group?
Steric hindrance from the adamantyl group often reduces reaction efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., used reflux for 3–5 hours, but microwave methods could accelerate this).
- Catalytic systems : Transition metals (e.g., Pd or Rh catalysts) may facilitate C–C bond formation. highlights Rh-catalyzed indole functionalization as a precedent.
- Solvent optimization : High-boiling solvents like DMF or toluene enhance reaction homogeneity .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Unexpected splitting in NMR may arise from tautomerism (e.g., keto-enol equilibria at the carbaldehyde group) or dynamic stereochemistry due to the adamantyl group. Solutions include:
Q. What methodologies are used to assess biological activity of adamantyl-indole derivatives?
demonstrates that adamantyl-containing triazolin derivatives exhibit antimicrobial and anti-inflammatory activity. For this compound:
- In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram- bacteria), and anti-inflammatory effects (COX-2 inhibition).
- Molecular docking : Adamantyl’s lipophilicity may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase). Use AutoDock Vina with crystal structures from the PDB .
- ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
